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Abstract
Chlorpyrifos (CPF), a broad-spectrum organophosphate pesticide, has been the subject of

extensive research due to its potential adverse effects on human health. Beyond its well-

documented neurotoxicity through acetylcholinesterase inhibition, a growing body of evidence

has classified CPF as an endocrine-disrupting chemical (EDC).[1][2][3] This technical guide

provides a comprehensive overview of the endocrine-disrupting effects of Chlorpyrifos
exposure, with a focus on its impact on the hypothalamic-pituitary-gonadal (HPG) axis, thyroid

hormone signaling, and steroid hormone pathways. This document synthesizes findings from in

vitro, in vivo, and epidemiological studies to offer a detailed resource for researchers,

scientists, and drug development professionals. It includes a compilation of quantitative data,

detailed experimental protocols from key studies, and visualizations of the affected signaling

pathways to facilitate a deeper understanding of the mechanisms of CPF-induced endocrine

disruption.

Introduction
Chlorpyrifos has been widely used in agriculture and for domestic pest control for decades.[1]

[2] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), leading to

an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxic effects.[1][2]

However, concerns have increasingly turned to its non-cholinergic effects, particularly its ability

to interfere with the endocrine system.[1][2] Endocrine disruptors are exogenous chemicals that
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can mimic, block, or otherwise interfere with the body's natural hormones, leading to a range of

adverse health outcomes, including reproductive, developmental, and metabolic disorders.[3]

[4]

This guide will delve into the specific endocrine-disrupting properties of CPF, exploring its

interactions with key hormonal axes and signaling pathways. The information is presented to

be a valuable resource for professionals investigating the toxicological profile of CPF and

developing strategies to mitigate its potential health risks.

Disruption of the Hypothalamic-Pituitary-Gonadal
(HPG) Axis
The HPG axis is a critical regulatory system for reproductive function and development. CPF

has been shown to disrupt this axis at multiple levels, from the hypothalamus to the gonads.

Effects on Gonadotropin-Releasing Hormone (GnRH)
In vitro studies using the immortalized hypothalamic GT1-7 cell line, which synthesizes and

secretes Gonadotropin-Releasing Hormone (GnRH), have demonstrated that CPF can directly

impact GnRH biosynthesis.[5] Treatment of these cells with CPF resulted in significant effects

on GnRH gene transcription and mRNA levels.[5] While the exact mechanism appears to be

independent of the estrogen receptor in terms of gene expression, CPF did slightly stimulate

GnRH peptide levels, an effect that was blocked by an estrogen receptor antagonist,

suggesting a potential role for the estrogen receptor in CPF's effects on GnRH release.[5]

Furthermore, CPF has been shown to induce autophagy in GnRH neurons by suppressing the

mTOR pathway, which could have implications for the functionality of the HPG axis.[6]

Impact on Gonadotropins and Sex Steroids
Animal studies have consistently demonstrated that CPF exposure can alter the circulating

levels of gonadotropins and sex steroid hormones. In adult female rats, exposure to CPF led to

a decrease in serum levels of luteinizing hormone (LH), estradiol, and progesterone.[7][8]

Studies in male rats have also shown a reduction in serum testosterone levels and sperm

counts following CPF exposure.[9][10] These alterations in hormone levels are indicative of a

disruption in the normal functioning of the HPG axis.[8][11]
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Quantitative Data on HPG Axis Disruption
The following table summarizes the quantitative effects of Chlorpyrifos on key parameters of

the Hypothalamic-Pituitary-Gonadal axis from various studies.

Parameter
Species/Mo
del

CPF
Dose/Conce
ntration

Duration of
Exposure

Observed
Effect

Reference

Luteinizing

Hormone

(LH)

Adult female

Sprague-

Dawley rats

0.01 and 1

mg/kg/day
100 days

Decreased

serum levels
[7]

Estradiol (E2)

Adult female

Sprague-

Dawley rats

0.01 and 1

mg/kg/day
100 days

Decreased

serum levels
[7]

Progesterone

(Pg)

Adult female

Sprague-

Dawley rats

0.01 and 1

mg/kg/day
100 days

Decreased

serum levels
[7]

Testosterone
Male albino

rats
Not specified Not specified

Lowered

serum levels
[9]

Sperm Count
Male albino

rats
Not specified Not specified

Marked

reduction
[9]

GnRH Gene

Expression

GT1-7

hypothalamic

cell line

Not specified 24 hours

Significant

effects on

transcription

and mRNA

levels

[5]

GnRH

Peptide

Levels

GT1-7

hypothalamic

cell line

Not specified 24 hours
Slightly

stimulated
[5]

Disruption of Thyroid Hormone Signaling
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The thyroid hormone system is crucial for normal growth, development, and metabolism. CPF

has been identified as a potential disruptor of the thyroid axis.[12][13][14]

Effects on Thyroid Hormones
Studies in various animal models have shown that CPF exposure can lead to alterations in

circulating levels of thyroid hormones. In female Wistar rats, short-term, low-dose exposure to

CPF resulted in a significant increase in total triiodothyronine (T3) levels, with the highest dose

also increasing free T3 levels.[13][14] Conversely, developmental exposure in CD-1 mice led to

reduced serum thyroxine (T4) levels in both dams and their offspring.[15] In Xenopus laevis

tadpoles, CPF was shown to disrupt thyroid hormone signaling, and early embryonic exposure

led to altered brain morphology and gene expression.[12] These findings suggest that CPF can

interfere with thyroid hormone homeostasis, potentially through various mechanisms including

altered synthesis, transport, or metabolism.[16]

Molecular Mechanisms of Thyroid Disruption
At the molecular level, CPF has been shown to act as a partial agonist of the thyroid hormone

receptor alpha (TRα) in Xenopus laevis.[17] This interaction can disrupt the normal signaling

cascade initiated by thyroid hormones. Furthermore, studies have shown that CPF exposure

can alter the expression of genes that are dependent on thyroid hormones for their regulation,

such as klf9, cntn4, oatp1c1, and tubb2b in the brain of Xenopus laevis tadpoles.[12]

Quantitative Data on Thyroid Hormone Disruption
The following table summarizes the quantitative effects of Chlorpyrifos on key parameters of

the thyroid hormone system from various studies.
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Parameter
Species/Mo
del

CPF
Dose/Conce
ntration

Duration of
Exposure

Observed
Effect

Reference

Total

Triiodothyroni

ne (T3)

Female

Wistar rats

0.01, 0.1, 1,

and 10 mg/kg
5 days

Significant

increase at all

doses

[13][14]

Free

Triiodothyroni

ne (T3)

Female

Wistar rats
10 mg/kg 5 days

Significant

increase
[13][14]

Thyroxine

(T4)

CD-1 mice

(dams)
6 mg/kg/day

Gestational

days 15-18

Decreased

serum levels
[15]

Thyroxine

(T4)

CD-1 mice

(offspring)

3 mg/kg/day

(postnatal)

Postnatal

days 11-14

Reduced

serum levels

at PND 150

[15]

Thyroid-

stimulating

Hormone

(TSH) mRNA

Male mice Low dose Chronic
Increased in

pituitary
[16]

Type 1

deiodinase

(Dio1) mRNA

Male mice Not specified Chronic
Increased in

liver
[16]

Interaction with Steroid Hormone Receptors and
Pathways
CPF and its metabolites can directly interact with steroid hormone receptors, including estrogen

and androgen receptors, and modulate their activity.

Estrogenic and Anti-Androgenic Effects
In vitro studies have demonstrated that CPF can act as an agonist for the estrogen receptor α

(ERα), promoting the proliferation of human breast cancer cells.[3][7][18] This estrogenic

activity suggests that CPF may contribute to the development of hormone-dependent cancers.
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[3] Conversely, molecular docking studies have indicated that CPF and its degradation

products can bind to the androgen receptor (AR), potentially acting as androgen disruptors.[9]

[10] This anti-androgenic activity could contribute to the observed reproductive toxicity in

males.

Effects on Aromatase Activity
Aromatase (CYP19) is a key enzyme responsible for the conversion of androgens to estrogens.

Some studies have investigated the effect of CPF on aromatase activity. One in vitro study

using human placental microsomes found that chlorpyrifos did not affect aromatase activity.

[19] However, another study suggested that some pesticides, including chlorpyrifos, could

induce weak responses in estrogenicity assays, but did not specifically measure aromatase

inhibition.[20] The potential for CPF to modulate aromatase activity warrants further

investigation, as this could be another mechanism through which it disrupts the balance of sex

steroid hormones.

Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating

the endocrine-disrupting effects of Chlorpyrifos.

In Vivo Animal Studies
Study of HPG Axis Disruption in Rats:

Animal Model: 40-day-old female Sprague-Dawley rats.[7]

Dosing: Oral gavage with CPF at 0.01 and 1 mg/kg/day for 100 days.[7]

Hormone Analysis: Serum levels of estradiol, progesterone, and luteinizing hormone were

measured.[7]

Tissue Analysis: Mammary glands were examined for morphological changes, and the

expression of progesterone receptor (PgR) and proliferating cell nuclear antigen (PCNA)

was assessed in epithelial ductal cells.[7]

Study of Thyroid Disruption in Rats:
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Animal Model: Female Wistar rats (n=8 per group).[14]

Dosing: Oral gavage with CPF at 0.01, 0.1, 1, and 10 mg/kg for 5 days.[14]

Hormone Analysis: Serum levels of total and free T3 and T4 were measured.[14]

Histopathology: Thyroid glands were collected for histopathological analysis.[14]

Developmental Thyroid Disruption Study in Mice:

Animal Model: Pregnant CD-1 mice.[15]

Dosing: Dams were treated with 0, 3, or 6 mg/kg/day of CPF on gestational days 15-18.

Pups were treated subcutaneously with 0, 1, or 3 mg/kg/day of CPF on postnatal days 11-

14.[15]

Hormone Analysis: Serum thyroxine (T4) was evaluated in dams and F1 mice.[15]

Histology: Thyroid and adrenal glands were examined for histological and

histomorphometric changes.[15]

In Vitro Studies
GnRH Biosynthesis Study:

Cell Line: Immortalized hypothalamic GT1-7 cells.[5]

Treatment: Cells were treated with CPF for 24 hours in dose-response experiments.[5]

Analysis: GnRH gene expression and peptide levels were quantified. The effect of an

estrogen receptor antagonist (ICI 182,780) was also investigated.[5]

Estrogenicity and Aromatase Activity Assays:

Cell Lines: MCF-7 human breast cancer cells.[20]

Assays: Estrogen receptor transactivation assays, cell proliferation assays, and CYP19

aromatase activity assays using human placental microsomes.[20]
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Treatment: Cells and microsomes were treated with various pesticides, including

chlorpyrifos.[20]

Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways and logical relationships disrupted by Chlorpyrifos exposure.
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Caption: Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis by Chlorpyrifos.
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Caption: Disruption of the Thyroid Hormone Signaling Pathway by Chlorpyrifos.
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Caption: Interaction of Chlorpyrifos with Estrogen and Androgen Receptors.

Conclusion
The evidence presented in this technical guide strongly supports the classification of

Chlorpyrifos as an endocrine-disrupting chemical. Its ability to interfere with the hypothalamic-

pituitary-gonadal axis, disrupt thyroid hormone signaling, and interact with steroid hormone

receptors highlights the multifaceted nature of its endocrine toxicity. The quantitative data and

experimental protocols summarized herein provide a valuable resource for researchers and

drug development professionals working to understand and mitigate the risks associated with

CPF exposure. Further research is warranted to fully elucidate the complex mechanisms of

CPF-induced endocrine disruption and to assess its long-term health consequences in human

populations. The diagrams of the affected signaling pathways offer a visual framework for

understanding these complex interactions and can serve as a basis for future research and risk

assessment efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. A comprehensive review on chlorpyrifos toxicity with special reference to endocrine
disruption: Evidence of mechanisms, exposures and mitigation strategies - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. biolscigroup.us [biolscigroup.us]

4. Cocktail Effect of Endocrine Disrupting Chemicals: Application to Chlorpyrifos in Lavender
Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

5. Organochlorine pesticides directly regulate gonadotropin-releasing hormone gene
expression and biosynthesis in the GT1-7 hypothalamic cell line - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1668852?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668852?utm_src=pdf-body
https://www.benchchem.com/product/b1668852?utm_src=pdf-body
https://www.benchchem.com/product/b1668852?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/344620260_A_comprehensive_review_on_chlorpyrifos_toxicity_with_special_reference_to_endocrine_disruption_Evidence_of_mechanisms_exposures_and_mitigation_strategies
https://pubmed.ncbi.nlm.nih.gov/33059141/
https://pubmed.ncbi.nlm.nih.gov/33059141/
https://pubmed.ncbi.nlm.nih.gov/33059141/
https://www.biolscigroup.us/articles/JCMBT-9-155.php
https://pmc.ncbi.nlm.nih.gov/articles/PMC9566273/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9566273/
https://pubmed.ncbi.nlm.nih.gov/12088877/
https://pubmed.ncbi.nlm.nih.gov/12088877/
https://pubmed.ncbi.nlm.nih.gov/12088877/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Chlorpyrifos induces autophagy by suppressing the mTOR pathway in immortalized GnRH
neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Pesticide chlorpyrifos acts as an endocrine disruptor in adult rats causing changes in
mammary gland and hormonal balance - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. tandfonline.com [tandfonline.com]

10. Disruption of androgen receptor signaling by chlorpyrifos (CPF) and its environmental
degradation products: a structural insight - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Impact of Perinatal Coexposure to Chlorpyrifos and a High-Fat Diet on Kisspeptin and
GnRHR Presence and Reproductive Organs - PMC [pmc.ncbi.nlm.nih.gov]

12. karger.com [karger.com]

13. Thyroid-disrupting effects of chlorpyrifos in female Wistar rats | Semantic Scholar
[semanticscholar.org]

14. tandfonline.com [tandfonline.com]

15. Developmental exposure to chlorpyrifos induces alterations in thyroid and thyroid
hormone levels without other toxicity signs in CD-1 mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Chronic Exposure to Chlorpyrifos Damages Thyroid Activity and Imbalances Hepatic
Thyroid Hormones Signaling and Glucose Metabolism: Dependency of T3-FOXO1 Axis by
Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

17. pubs.acs.org [pubs.acs.org]

18. bcpp.org [bcpp.org]

19. researchgate.net [researchgate.net]

20. Effects of currently used pesticides in assays for estrogenicity, androgenicity, and
aromatase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Endocrine-Disrupting Effects of Chlorpyrifos Exposure:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668852#endocrine-disrupting-effects-of-
chlorpyrifos-exposure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38945228/
https://pubmed.ncbi.nlm.nih.gov/38945228/
https://pubmed.ncbi.nlm.nih.gov/26518068/
https://pubmed.ncbi.nlm.nih.gov/26518068/
https://www.researchgate.net/publication/283447753_Pesticide_chlorpyrifos_acts_as_an_endocrine_disruptor_in_adult_rats_Causing_changes_in_mammary_gland_and_hormonal_balance
https://www.tandfonline.com/doi/abs/10.1080/07391102.2021.1875885
https://pubmed.ncbi.nlm.nih.gov/33480323/
https://pubmed.ncbi.nlm.nih.gov/33480323/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10534599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10534599/
https://karger.com/nen/article/doi/10.1159/000525719/836418/Short-and-Long-Term-Effects-of-Chlorpyrifos-on
https://www.semanticscholar.org/paper/Thyroid-disrupting-effects-of-chlorpyrifos-in-rats-Ot%C3%AAnio-Souza/c39f7e3a834bd1a76cfe74a3b4c768b76cbdce52
https://www.semanticscholar.org/paper/Thyroid-disrupting-effects-of-chlorpyrifos-in-rats-Ot%C3%AAnio-Souza/c39f7e3a834bd1a76cfe74a3b4c768b76cbdce52
https://www.tandfonline.com/doi/pdf/10.1080/01480545.2019.1701487
https://pubmed.ncbi.nlm.nih.gov/19190125/
https://pubmed.ncbi.nlm.nih.gov/19190125/
https://pubmed.ncbi.nlm.nih.gov/19190125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10253621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10253621/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10253621/
https://pubs.acs.org/doi/10.1021/acs.est.4c07890
https://www.bcpp.org/resource/chlorpyrifos/
https://www.researchgate.net/publication/12512184_Screening_of_selected_pesticides_for_inhibition_of_CYP19_aromatase_activity_in_vitro
https://pubmed.ncbi.nlm.nih.gov/11884232/
https://pubmed.ncbi.nlm.nih.gov/11884232/
https://www.benchchem.com/product/b1668852#endocrine-disrupting-effects-of-chlorpyrifos-exposure
https://www.benchchem.com/product/b1668852#endocrine-disrupting-effects-of-chlorpyrifos-exposure
https://www.benchchem.com/product/b1668852#endocrine-disrupting-effects-of-chlorpyrifos-exposure
https://www.benchchem.com/product/b1668852#endocrine-disrupting-effects-of-chlorpyrifos-exposure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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